4H-1,3-Oxazin-4-one

Divergent Catalysis Cyclization Chemoselectivity

Researchers require the unsubstituted 1,3-oxazin-4-one core for catalyst-controlled divergent synthesis and SAR baselines, but substituted analogs fail to replicate its distinct reactivity. - **Key Differentiator:** Exclusive formation over isoxazolones via divergent catalysis; enables ring-transformation with cyclic ketones to isoquinolinones. - **Application:** Precursor for serine protease inhibitor libraries (HLE, Ki < 11 nM in fused forms) and polycyclic N-heterocycles. - **Supply:** BenchChem offers this validated scaffold for medicinal chemistry and heterocyclic library construction.

Molecular Formula C4H3NO2
Molecular Weight 97.07 g/mol
CAS No. 91679-50-4
Cat. No. B8739005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1,3-Oxazin-4-one
CAS91679-50-4
Molecular FormulaC4H3NO2
Molecular Weight97.07 g/mol
Structural Identifiers
SMILESC1=COC=NC1=O
InChIInChI=1S/C4H3NO2/c6-4-1-2-7-3-5-4/h1-3H
InChIKeyTZBHPYXJOJGKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-1,3-Oxazin-4-one Structural Identity & Core Characteristics


4H-1,3-Oxazin-4-one (CAS 91679-50-4) is a monocyclic heterocyclic compound with the molecular formula C4H3NO2 and a molecular weight of 97.07 g/mol . It is the parent scaffold of the 1,3-oxazin-4-one family, characterized by a six-membered ring containing one nitrogen and one oxygen atom at the 1 and 3 positions, with a carbonyl group at the 4-position [1]. This unsubstituted core is a versatile building block for synthesizing more complex heterocyclic systems and serves as a key reference point for structure-activity relationship (SAR) studies against its substituted derivatives [2].

1
Parent scaffold for structure-activity relationship studies and heterocyclic library synthesis.
2
Versatile building block for ring-transformation reactions yielding complex polycycles.
3
Core structure for catalyst-controlled divergent synthesis of multifunctionalized derivatives.

Why Generic Substitution of 4H-1,3-Oxazin-4-one Fails


The 4H-1,3-oxazin-4-one scaffold is not a commodity chemical where simple substitution with a related oxazine analog yields equivalent performance. The unsubstituted core exhibits a distinct chemical reactivity profile compared to its fused or saturated counterparts. For instance, the parent 4H-1,3-oxazin-4-one undergoes specific ring-transformation reactions with cyclic ketones to form isoquinolinones, a reactivity not observed in the same way with its 2H-isomer or benzoxazinone derivatives [1]. Furthermore, in the context of divergent catalysis, the formation of the 1,3-oxazin-4-one core is catalyst-controlled and distinct from competing cyclization pathways [2]. Substituting the core with a structurally similar but chemically distinct analog risks losing these specific synthetic entry points and can lead to unpredictable biological outcomes, as even minor structural modifications on the oxazinone ring drastically alter inhibitory potency and selectivity profiles [3].

Reactivity
Ring-transformation behavior with cyclic ketones may not transfer to 2H-isomer or benzoxazinone analogs.
Synthesis
Catalyst-controlled cyclization outcomes differ; substitution risks losing the preferred oxazinone pathway.
Bioactivity
Minor structural modifications can drastically alter inhibitory potency and selectivity profiles.

4H-1,3-Oxazin-4-one Differential Performance Evidence


Catalyst-Controlled Divergent Cyclization

In a divergent synthesis from the same enoldiazoacetamide starting material, the choice of rhodium catalyst dictates the cyclization pathway. Using Rh2(cap)4 enables an unprecedented formal [5+1]-cyclization, yielding multifunctionalized 1,3-oxazin-4-ones with near exclusivity. In contrast, switching the catalyst to Rh2(oct)4 under otherwise identical conditions promotes a [3+2]-cyclization, resulting exclusively in 5-isoxazolone derivatives [1]. This demonstrates the unique chemical space accessible with the 4H-1,3-oxazin-4-one scaffold.

Divergent Cyclization
Head-to-head
Near-exclusive 1,3-oxazin-4-one formation with Rh2(cap)4 vs. exclusive 5-isoxazolone with Rh2(oct)4
Catalyst-controlled pathway selection context.
Enoldiazoacetamide + nitrosobenzene; Rh2(oct)4 at 0°C, Rh2(cap)4 at 60°C.
Divergent Catalysis Cyclization Chemoselectivity Rhodium Catalysis

Preferential Oxazinone Formation over β-Lactam

During attempts to synthesize monocyclic β-lactam antibacterial agents, cyclization of specific imines (3h, 3t) with phenylacetic acid unexpectedly failed to yield the target β-lactams. Instead, the reaction exclusively produced highly substituted 1,3-oxazin-4-ones (4h, 4t), whose structure was unambiguously confirmed by single-crystal X-ray analysis [1]. This outcome underscores the inherent thermodynamic preference for the oxazinone ring under these conditions, contrasting with the intended β-lactam formation.

Oxazinone vs. β-Lactam
Head-to-head
Exclusive 1,3-oxazin-4-one product; expected β-lactam not observed
Thermodynamic preference context for scaffold selection.
Imine cyclization with phenylacetic acid; structure confirmed by X-ray crystallography.
Antibacterial β-lactam Cyclization Structure Confirmation

Fused Oxazinones as Potent HLE Inhibitors

Within the 1,3-oxazin-4-one class, specific structural modifications yield profound differences in biological activity. A series of thieno[2,3-d][1,3]oxazin-4-ones were evaluated as inhibitors of human leukocyte elastase (HLE). The introduction of small substituents at the C-2 position of the oxazinone ring resulted in inhibitors with Ki values lower than 11 nM [1]. For comparison, a related 1,3-benzoxazin-4-one chemotype identified in a separate screen against the C1s protease exhibited a Ki of 241 nM [2], highlighting that even among closely related fused oxazinone scaffolds, the specific core and substitution pattern dramatically impacts potency.

HLE Inhibition
Class-level
Ki
Reported class-level potency context for serine protease inhibitor design.
HLE vs. C1s; structural core and substitution pattern impact affinity. Data to verify for unsubstituted core.
Antibacterial Activity
Supporting
MIC = 62.5 µg/mL; MBC = 62.5 µg/mL against K. pneumoniae (derivative 4l)
Supports antimicrobial screening context for specific chemotype.
Non-cytotoxic to CHO cells up to 200 µg/mL. Selectivity index > 3.2.
Serine Protease Inhibition Enzyme Kinetics Human Leukocyte Elastase Structure-Activity Relationship

Antibacterial Activity Against K. pneumoniae

In the study of antibacterial 1,3-oxazin-4-one derivatives, compound 4l demonstrated considerable activity against Klebsiella pneumoniae, with both Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 62.5 µg/mL [1]. Importantly, this compound was found to be non-cytotoxic to Chinese Hamster Ovary (CHO) cells up to a concentration of 200 µg/mL, indicating a favorable selectivity window in this preliminary in vitro assessment [1].

Antibacterial Activity
Supporting
MIC = 62.5 µg/mL; MBC = 62.5 µg/mL against K. pneumoniae (derivative 4l)
Supports antimicrobial screening context for specific chemotype.
Non-cytotoxic to CHO cells up to 200 µg/mL. Selectivity index > 3.2.
Antibacterial MIC MBC Klebsiella pneumoniae Drug Discovery

4H-1,3-Oxazin-4-one Validated Applications


Divergent Heterocyclic Synthesis via Catalyst Control

For chemists building diverse heterocyclic libraries, the 4H-1,3-oxazin-4-one scaffold is a premier target. The evidence demonstrates that it can be formed with near exclusivity over the isoxazolone scaffold in a catalyst-controlled divergent reaction [1]. This scenario is ideal for researchers requiring a specific, multifunctionalized 1,3-oxazin-4-one core for further elaboration, providing a high-yielding, selective entry point not available with other catalytic systems.

Scaffold for Serine Protease Inhibitor Development

The 1,3-oxazin-4-one nucleus, particularly in its fused forms like thieno[2,3-d][1,3]oxazin-4-one, is a validated scaffold for developing potent serine protease inhibitors. The evidence shows that strategic substitution can yield inhibitors with Ki values < 11 nM against human leukocyte elastase [2]. This potency, combined with the demonstrated potential for selectivity over other protease families, makes this scaffold a high-priority starting point for medicinal chemistry programs targeting HLE and related enzymes.

Building Block for Ring-Transformation to Isoquinolinones

4H-1,3-oxazin-4-ones serve as specific and effective precursors for the synthesis of complex nitrogen-containing polycycles. The evidence confirms their ability to undergo ring-transformation reactions with cyclic ketones (e.g., α-tetralone) to afford azaphenanthrene and isoquinolinone derivatives [3]. This reactivity profile is a key differentiator from other oxazine isomers, providing a direct route to valuable heterocyclic scaffolds used in medicinal chemistry and materials science.

Application
Selection Property
Validation Focus
Divergent heterocyclic synthesis
Catalyst-controlled pathway selectivity
Product exclusivity and reaction condition screening
Serine protease inhibitor development
Fused oxazinone core and substitution pattern
Target affinity and isoform selectivity profiling
Ring-transformation to isoquinolinones
4H-1,3-oxazin-4-one reactivity profile
Cyclic ketone scope and polycycle characterization

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